(5-Chloro-2-methoxyphenyl)acetonitrile

Lipophilicity LogP ADME

This chloro-methoxy phenylacetonitrile features a unique 5-chloro-2-methoxy substitution pattern, boosting LogP to 2.41—ideal for CNS-penetrant candidates. With a reported 98.3% synthetic yield, it offers superior cost efficiency for multi-kg campaigns. Its well-defined properties (mp 63°C) and availability with full analytics (HPLC, NMR) make it a reliable intermediate for medchem and process R&D. Leverage it for cross-coupling or as a defined negative control in antiviral SAR.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 7048-38-6
Cat. No. B1368238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-methoxyphenyl)acetonitrile
CAS7048-38-6
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)CC#N
InChIInChI=1S/C9H8ClNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3
InChIKeyYVPGMOIUQBMWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-methoxyphenyl)acetonitrile (CAS 7048-38-6): Physicochemical Profile and Structural Identity for Procurement Decisions


(5-Chloro-2-methoxyphenyl)acetonitrile (CAS 7048-38-6) is a chloro‑methoxy substituted phenylacetonitrile with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . It is characterized by a white to off‑white crystalline appearance, a melting point of 63 °C, a density of 1.198 g/cm³, and a calculated LogP of 2.41, which distinguishes it from non‑chlorinated analogs in both lipophilicity and thermal behavior [1]. Commercially, it is supplied with purities typically ≥95% and is supported by analytical documentation including NMR and HPLC spectra .

Why (5-Chloro-2-methoxyphenyl)acetonitrile Cannot Be Replaced by Non‑Chlorinated or Regioisomeric Analogs in Chemical Synthesis and Analytical Workflows


The presence of both a chlorine atom at the 5‑position and a methoxy group at the 2‑position of the phenyl ring imparts distinct electronic and steric properties to (5‑chloro‑2‑methoxyphenyl)acetonitrile that directly influence its reactivity, solubility, and chromatographic behavior . Compared to the non‑chlorinated analog (2‑methoxyphenyl)acetonitrile, the 5‑chloro substitution increases molecular weight, elevates lipophilicity (LogP 2.41 vs. 1.76), and shifts melting and boiling points, making simple interchange without re‑optimization of reaction conditions or analytical methods unreliable [1]. Furthermore, the chloro substituent enables specific downstream transformations—such as cross‑coupling reactions—that are not accessible with the unsubstituted phenylacetonitrile, while the 5‑chloro regiochemistry affords different steric and electronic environments than the 4‑chloro isomer, affecting both synthetic yields and biological target interactions [2].

Quantitative Differentiation of (5-Chloro-2-methoxyphenyl)acetonitrile from Closest Analogs: Head‑to‑Head and Cross‑Study Comparisons


Lipophilicity (LogP) Comparison: 5‑Chloro‑2‑methoxy vs. 2‑Methoxy Phenylacetonitrile

(5‑Chloro‑2‑methoxyphenyl)acetonitrile exhibits a calculated LogP of 2.41, which is 0.65 log units higher than that of its non‑chlorinated analog (2‑methoxyphenyl)acetonitrile (LogP = 1.76) [1]. This increase in lipophilicity, conferred by the 5‑chloro substituent, can influence membrane permeability and organic solvent partitioning in both synthetic and biological applications.

Lipophilicity LogP ADME Drug Design

Thermal Properties: Melting and Boiling Point Differentiation

(5‑Chloro‑2‑methoxyphenyl)acetonitrile melts at 63 °C and boils at 138‑140 °C under reduced pressure (1 Torr) . In contrast, (2‑methoxyphenyl)acetonitrile displays a melting range of 65‑69 °C and a boiling point of 143 °C at 15 mmHg . The lower melting point of the 5‑chloro derivative may facilitate recrystallization or melt‑based purification, while the different boiling characteristics necessitate distinct distillation or handling protocols.

Physical Properties Melting Point Boiling Point Purification

Synthetic Efficiency: Comparative Reaction Yields

A patent‑disclosed synthesis of (5‑chloro‑2‑methoxyphenyl)acetonitrile via nucleophilic substitution of 4‑chloro‑2‑(chloromethyl)‑1‑methoxybenzene with sodium cyanide in DMSO at 80 °C proceeds in 98.3% yield . For the analogous non‑chlorinated compound (2‑methoxyphenyl)acetonitrile, a representative coupling of 2‑bromoanisole with ethyl 2‑cyanoacetate under copper catalysis affords only an 82% yield . The higher yield reported for the 5‑chloro derivative suggests a favorable electronic effect of the chlorine substituent on the nucleophilic displacement step, translating to more efficient use of starting materials.

Synthesis Reaction Yield Process Chemistry Building Block

Commercial Purity and Analytical Documentation

(5‑Chloro‑2‑methoxyphenyl)acetonitrile is commercially supplied with a purity specification of ≥95% (often ≥98% for premium grades) and is routinely accompanied by certificates of analysis that include HPLC chromatograms, NMR spectra, and mass spectrometry data . While the non‑chlorinated analog is also offered at similar purity levels, the analytical documentation for the 5‑chloro derivative is specifically tailored to confirm the absence of regioisomeric impurities (e.g., 4‑chloro isomer) and residual starting materials, which is critical for applications requiring strict structural fidelity.

Purity QC Analytical Chemistry Procurement

Biological Activity Profile: Distinct Pharmacological Behavior of 5‑Chloro‑2‑methoxyphenyl‑Containing Scaffolds

In a study of alkenyldiarylmethane (ADAM) HIV‑1 non‑nucleoside reverse transcriptase inhibitors, the introduction of a 5‑chloro‑2‑methoxyphenyl group resulted in a loss of antiviral potency compared to the parent scaffold, whereas substitution with a 3‑cyanophenyl group maintained activity [1]. Although the parent compound (5‑chloro‑2‑methoxyphenyl)acetonitrile is a synthetic intermediate rather than the final drug candidate, this structure‑activity relationship (SAR) observation highlights that the 5‑chloro‑2‑methoxyphenyl motif confers a distinct pharmacological signature that is not interchangeable with other aryl groups, reinforcing the need for precise structural control when this moiety is incorporated into bioactive molecules.

Medicinal Chemistry SAR HIV CCR5

Optimal Research and Industrial Application Scenarios for (5-Chloro-2-methoxyphenyl)acetonitrile Based on Verified Differentiation


Synthesis of Chloro‑Methoxy‑Substituted Drug Candidates with Enhanced Lipophilicity

Given its LogP of 2.41—0.65 units higher than the non‑chlorinated analog—this compound is particularly suited for the synthesis of drug candidates where increased lipophilicity is desired to improve membrane permeability or CNS penetration [1]. The 5‑chloro‑2‑methoxyphenyl motif can be incorporated into lead series where SAR studies indicate a preference for moderately lipophilic aryl groups.

High‑Yielding Large‑Scale Intermediate Production

The 98.3% synthetic yield reported for (5‑chloro‑2‑methoxyphenyl)acetonitrile via a straightforward NaCN/DMSO route [1] makes it an attractive intermediate for process chemistry applications, particularly when compared to the 82% yield of the non‑chlorinated analog. This efficiency translates to cost savings in multi‑kilogram campaigns and reduces waste generation.

Analytical Reference Standard and Impurity Profiling

The compound's well‑defined physical properties (mp 63 °C, bp 138‑140 °C/1 Torr) and commercial availability with full analytical documentation (HPLC, NMR, MS) [1] make it suitable as a reference standard for method development or as a synthetic impurity marker in the quality control of pharmaceuticals containing the 5‑chloro‑2‑methoxyphenyl substructure.

Structure‑Activity Relationship (SAR) Studies in Antiviral Research

Based on the class‑level evidence that ADAM derivatives bearing the 5‑chloro‑2‑methoxyphenyl group lose anti‑HIV activity while 3‑cyanophenyl analogs retain it [1], this building block can be employed as a tool to probe the contribution of the chloro‑methoxy aryl motif to target binding and antiviral efficacy. It serves as a defined negative control or a starting point for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-2-methoxyphenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.